1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride
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Description
1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride is a complex organic compound. It belongs to the family of azabicyclo nonanes . The azabicyclo nonanes are a group of compounds that have been studied for their interesting biological activities .
Synthesis Analysis
The synthesis of azabicyclo nonanes has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the azabicyclo nonane architecture .Molecular Structure Analysis
The molecular structure of this compound is complex. The compound has a bicyclic structure with a nitrogen atom incorporated into one of the rings . The carboxylic acid group is attached to the 6-position of the nonane ring .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Ammonium acetate", "Benzylamine", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ammonium acetate and benzylamine in ethanol to form 1-benzyl-1,2,3,4-tetrahydroisoquinoline.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine group of the tetrahydroisoquinoline to form 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.", "Step 3: Sodium hydroxide is added to the reaction mixture to hydrolyze the carboxylic acid group of the tetrahydroisoquinoline to form 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.", "Step 4: Hydrochloric acid is added to the reaction mixture to protonate the carboxylic acid group and form 1-azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride.", "Step 5: The product is isolated by filtration and washed with water to obtain the final compound." ] } | |
CAS No. |
2703779-52-4 |
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
1-azabicyclo[3.2.2]nonane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-6-10-4-1-2-7(8)3-5-10;/h7-8H,1-6H2,(H,11,12);1H |
InChI Key |
RJCDKEUUZMNSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCN(C1)CC2C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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